molecular formula C7H10N2O2 B12870548 5-(aminomethyl)-N-methylfuran-3-carboxamide

5-(aminomethyl)-N-methylfuran-3-carboxamide

Katalognummer: B12870548
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: FWJJBJSRDWAPHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(aminomethyl)-N-methylfuran-3-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a furan ring substituted with an aminomethyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylfuran-3-carboxamide typically involves the reductive amination of 5-hydroxymethylfurfural (HMF). One common method includes the use of aqueous ammonia and a non-noble metal catalyst such as Ni/SBA-15. The reaction conditions involve the direct reductive amination of HMF to produce the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(aminomethyl)-N-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

5-(aminomethyl)-N-methylfuran-3-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(aminomethyl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring provides a stable framework for these interactions, making the compound effective in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(aminomethyl)-N-methylfuran-3-carboxamide is unique due to its specific substitution pattern, which provides distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

5-(aminomethyl)-N-methylfuran-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-9-7(10)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3,(H,9,10)

InChI-Schlüssel

FWJJBJSRDWAPHW-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=COC(=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.